molecular formula C11H22N2 B1338417 (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine CAS No. 84466-85-3

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine

Cat. No.: B1338417
CAS No.: 84466-85-3
M. Wt: 182.31 g/mol
InChI Key: VCVPSRADUBPOKJ-NSHDSACASA-N
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Description

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a chiral compound that features a piperidine ring substituted with a methylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine typically involves the reaction of piperidine with (S)-1-methyl-2-pyrrolidinemethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyrrolidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

Scientific Research Applications

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: The enantiomer of the compound, differing in its chiral configuration.

    1-((1-methylpyrrolidin-2-yl)methyl)piperidine: The racemic mixture containing both enantiomers.

Uniqueness

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in applications where chiral specificity is crucial.

Properties

IUPAC Name

1-[[(2S)-1-methylpyrrolidin-2-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-12-7-5-6-11(12)10-13-8-3-2-4-9-13/h11H,2-10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVPSRADUBPOKJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456139
Record name 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84466-85-3
Record name 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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